molecular formula C17H19N3O2S B12185668 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B12185668
M. Wt: 329.4 g/mol
InChI Key: GCIRWHNABFSRNI-UHFFFAOYSA-N
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Description

3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound that features a benzothiazole moiety fused with a diazaspirodecane structure

Preparation Methods

The synthesis of 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through a multi-step process. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . This reaction yields the desired compound with high purity and good yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and efficiency.

Chemical Reactions Analysis

3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzothiazole moiety allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential antibacterial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: The compound’s ability to inhibit specific enzymes and pathways makes it useful in studying biological processes and disease mechanisms.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with enzyme active sites, inhibiting their activity . This inhibition can lead to the disruption of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-[(1,3-Benzothiazol-2-yl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione include:

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C17H19N3O2S/c1-11-6-8-17(9-7-11)15(21)20(16(22)19-17)10-14-18-12-4-2-3-5-13(12)23-14/h2-5,11H,6-10H2,1H3,(H,19,22)

InChI Key

GCIRWHNABFSRNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC3=NC4=CC=CC=C4S3

Origin of Product

United States

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